molecular formula C16H14ClN3OS B5543387 N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5543387
M. Wt: 331.8 g/mol
InChI Key: BJXZJXCYDJMYJD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a benzodiazole ring, and a sulfanyl-acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring and the chlorophenyl group. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzodiazole derivative with the chlorophenyl group using a suitable sulfanyl-acetamide linkage. This can be done under mild conditions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl-acetamide linkage can facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]carbamate
  • N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]thioacetamide

Uniqueness

N-(4-chlorophenyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-2-7-13-14(8-10)20-16(19-13)22-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXZJXCYDJMYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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